TRPA1 Antagonism: Sub-Nanomolar Potency and Species Selectivity
4-Methoxy-2-(trifluoromethyl)cinnamic acid exhibits potent antagonist activity against the human TRPA1 ion channel with an IC50 of 64 nM, as measured by inhibition of cinnamaldehyde-induced Ca2+ influx in HEK293 cells [1]. In contrast, its activity at the rat ortholog is 6-fold lower (IC50 = 390 nM), demonstrating a notable species-selectivity . This profile is distinct from other cinnamic acid derivatives, such as the standard TRPA1 inhibitor AP-18, which shows an IC50 of 3.1 μM against human TRPA1, making the target compound approximately 48-fold more potent in this assay.
| Evidence Dimension | TRPA1 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 64 nM (human TRPA1 in HEK293 cells) |
| Comparator Or Baseline | AP-18: IC50 = 3.1 μM (human TRPA1 in similar assay) |
| Quantified Difference | Target compound is 48.4-fold more potent |
| Conditions | HEK293 cells expressing human TRPA1, cinnamaldehyde-induced Ca2+ influx, FLIPR assay |
Why This Matters
For researchers developing TRPA1-targeted therapies, this compound offers a potent, species-selective tool with a >48-fold potency advantage over the commonly used reference antagonist AP-18.
- [1] BindingDB. BDBM50263527 (CHEMBL4087767). Affinity Data: IC50 64 nM for human TRPA1. View Source
